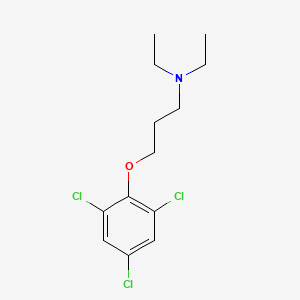

N,N-diethyl-3-(2,4,6-trichlorophenoxy)-1-propanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-diethyl-3-(2,4,6-trichlorophenoxy)-1-propanamine, commonly known as triclopyr, is a selective herbicide used to control woody and broadleaf weeds in forests, grasslands, and non-crop areas. It belongs to the chemical class of synthetic auxins, which are plant hormones that regulate growth and development. Triclopyr is widely used in agriculture, forestry, and urban areas due to its effectiveness and low toxicity to non-target organisms.

Mechanism of Action

Triclopyr acts by mimicking the natural auxin indole-3-acetic acid (IAA) and disrupting plant growth processes. It is absorbed by the leaves and stems of plants and transported to the meristematic tissues, where it induces abnormal growth and eventually kills the plant. Triclopyr is more effective on woody plants than on herbaceous plants due to differences in their growth patterns and susceptibility to auxin-like compounds.

Biochemical and Physiological Effects

Triclopyr affects several physiological processes in plants, including cell division, elongation, and differentiation. It alters the expression of genes involved in auxin signaling and transport, leading to changes in hormone levels and responses. Triclopyr also affects the metabolism of carbohydrates, proteins, and lipids, which can lead to changes in plant growth and development.

Advantages and Limitations for Lab Experiments

Triclopyr has several advantages for use in laboratory experiments. It is a highly selective herbicide that can be used to study the effects of plant hormones on specific species or tissues. It is also relatively easy to apply and has a low risk of contamination or toxicity to researchers. However, triclopyr has limitations in terms of its mode of action and specificity. It may not be suitable for studying plant responses to other types of stress or for investigating the effects of other plant hormones.

Future Directions

There are several future directions for research on triclopyr and related compounds. One area of interest is the development of new herbicides with improved selectivity and efficacy. Another area is the study of the ecological impact of triclopyr and its metabolites on non-target organisms and ecosystems. Finally, there is potential for the use of triclopyr and related compounds in biotechnology applications, such as the production of plant-based pharmaceuticals or biofuels.

Synthesis Methods

Triclopyr can be synthesized by several methods, including the reaction of 2,4,6-trichlorophenol with diethylamine followed by reaction with 1-chloropropane. The resulting product is purified by distillation and recrystallization to obtain triclopyr with high purity. Other methods involve the use of different starting materials and reaction conditions, but the overall process is similar.

Scientific Research Applications

Triclopyr has been extensively studied for its herbicidal activity and environmental impact. It has been shown to selectively kill target weeds without harming desirable plants, making it a valuable tool for vegetation management. Triclopyr has also been used in research to study plant growth and development, as well as the role of synthetic auxins in plant physiology.

properties

IUPAC Name |

N,N-diethyl-3-(2,4,6-trichlorophenoxy)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl3NO/c1-3-17(4-2)6-5-7-18-13-11(15)8-10(14)9-12(13)16/h8-9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXRTMKOSBEYRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCOC1=C(C=C(C=C1Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-4-[4-(4-nitrophenoxy)butyl]-1H-pyrazole](/img/structure/B5051193.png)

![N-(4-fluorobenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5051208.png)

![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthylamino)acrylonitrile](/img/structure/B5051215.png)

![4-[4-(2,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5051217.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5051238.png)

![N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5051263.png)

![N-(2,4-dichlorobenzyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5051283.png)

![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5051291.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B5051292.png)